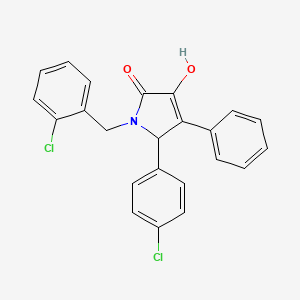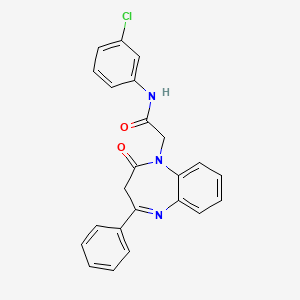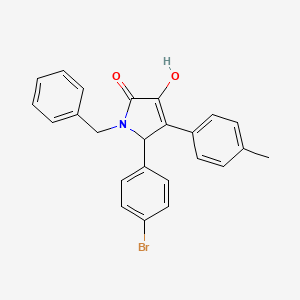
1-(2-chlorobenzyl)-5-(4-chlorophenyl)-3-hydroxy-4-phenyl-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chlorophenyl)-1-[(2-chlorophenyl)methyl]-3-hydroxy-4-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-3-hydroxy-4-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions.
Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction conditions such as temperature, pressure, and pH. Catalysts and solvents would be chosen to optimize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve strong acids or bases, depending on the specific reaction.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may interact with biological targets in unique ways, offering potential therapeutic benefits.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.
作用機序
The mechanism by which 5-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-3-hydroxy-4-phenyl-2,5-dihydro-1H-pyrrol-2-one exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
類似化合物との比較
Similar Compounds
- 5-(4-Chlorophenyl)-1-[(2-chlorophenyl)methyl]-3-hydroxy-4-phenyl-2,5-dihydro-1H-pyrrol-2-one
- 5-(4-Chlorophenyl)-1-[(2-chlorophenyl)methyl]-3-hydroxy-4-phenyl-2,5-dihydro-1H-pyrrol-2-thione
- 5-(4-Chlorophenyl)-1-[(2-chlorophenyl)methyl]-3-hydroxy-4-phenyl-2,5-dihydro-1H-pyrrol-2-amine
Uniqueness
The uniqueness of 5-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-3-hydroxy-4-phenyl-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and physical properties. This makes it particularly valuable for specific applications in medicinal chemistry and materials science.
特性
分子式 |
C23H17Cl2NO2 |
|---|---|
分子量 |
410.3 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-4-hydroxy-3-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H17Cl2NO2/c24-18-12-10-16(11-13-18)21-20(15-6-2-1-3-7-15)22(27)23(28)26(21)14-17-8-4-5-9-19(17)25/h1-13,21,27H,14H2 |
InChIキー |
PZMHRRPXRMFQMH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)CC4=CC=CC=C4Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-(2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamido)acetate](/img/structure/B11271202.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11271221.png)
![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11271223.png)

![2-(3,4-dimethoxyphenyl)-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide](/img/structure/B11271232.png)
![N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide](/img/structure/B11271237.png)
![(3E)-3-{2-[(benzylamino)(oxo)acetyl]hydrazinylidene}-N-(3,4-dichlorophenyl)butanamide](/img/structure/B11271244.png)

![3-(3,4-dimethoxyphenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole](/img/structure/B11271251.png)

![1-(8-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methoxy}quinolin-2-YL)piperidine-4-carboxamide](/img/structure/B11271260.png)
![5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11271269.png)
![2-amino-4-(2-furyl)-7-hydroxy-6-{[(4-methoxyphenyl)imino]methyl}-4H-chromen-3-yl cyanide](/img/structure/B11271289.png)
![N-(4-Acetylphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B11271294.png)
